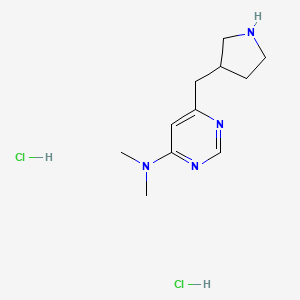
二盐酸盐-二甲基-(6-吡咯烷-3-基甲基-嘧啶-4-基)-胺
描述
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
二盐酸盐-N,N-二甲基-6-(吡咯烷-3-基甲基)嘧啶-4-胺: 是合成杂环化合物,尤其是吡咯并[2,3-d]嘧啶的宝贵中间体 。这些结构是嘌呤的类似物,具有重要的生物活性。该化合物可用于各种催化反应,包括铜催化和微波辅助反应,以制备多种重要的医药化学杂环化合物。
生物活性
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClN
- Molecular Weight : 295.20 g/mol
- PubChem ID : 71298827
These characteristics suggest a complex interaction profile with biological targets, particularly in the realm of receptor binding and enzyme inhibition.
1. Antimicrobial Activity
Research indicates that compounds similar to dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
2. Antiviral Potential
Studies have highlighted the potential of pyrimidine derivatives in inhibiting viral replication. Compounds with similar scaffolds have been identified as selective inhibitors of certain viral enzymes, suggesting that dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine may also possess antiviral properties, although specific data on this compound is limited .
3. Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been noted, with some derivatives exhibiting greater efficacy than traditional anti-inflammatory agents like curcumin. These findings point towards a possible therapeutic application for inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antibacterial activity of various pyrrole derivatives, it was found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring could enhance antimicrobial potency .
Future Directions
Further research is needed to elucidate the precise mechanisms by which dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride exerts its biological effects. Specifically:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating molecular targets and pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
属性
IUPAC Name |
N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-6-10(13-8-14-11)5-9-3-4-12-7-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGRSXHXMNBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















